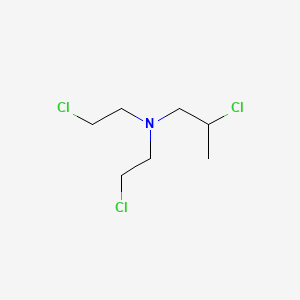
Novembichine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novembichine is a nitrogen mustard compound known for its alkylating properties It has been widely studied and utilized in various fields, particularly in medicinal chemistry, due to its ability to interfere with DNA replication and cell division
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Novembichine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, ammonia, or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Novembichine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-bis(beta-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Tris(beta-chloroethyl)amine: Known for its use in cancer treatment.
Chlorambucil: A related alkylating agent used in chemotherapy
Eigenschaften
CAS-Nummer |
3572-69-8 |
|---|---|
Molekularformel |
C7H14Cl3N |
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl |
Kanonische SMILES |
CC(CN(CCCl)CCCl)Cl |
Verwandte CAS-Nummern |
1936-40-9 (hydrochloride) |
Synonyme |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















